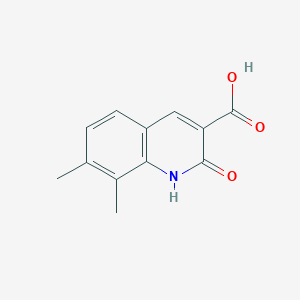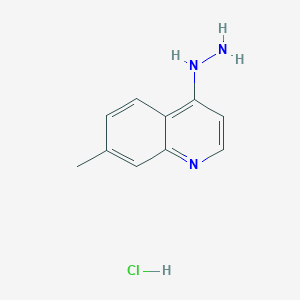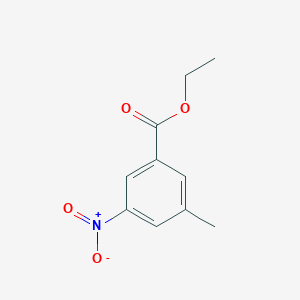
5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azépan-4-yl)-3-isopropyl-1,2,4-oxadiazole est un composé hétérocyclique qui présente un cycle oxadiazole fusionné à un fragment azépanique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(Azépan-4-yl)-3-isopropyl-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'un dérivé de l'azépan avec un oxyde de nitrile substitué par un isopropyle, conduisant à la formation du cycle oxadiazole .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de catalyseurs et de solvants qui facilitent le processus de cyclisation tout en minimisant les réactions secondaires .
Analyse Des Réactions Chimiques
Types de réactions
5-(Azépan-4-yl)-3-isopropyl-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels qui améliorent sa réactivité.
Réduction : Les réactions de réduction peuvent modifier le cycle oxadiazole, conduisant potentiellement à de nouveaux dérivés présentant des propriétés différentes.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'oxadiazole avec des groupes fonctionnels supplémentaires, tandis que les réactions de substitution peuvent introduire une large gamme de substituants sur les cycles azépan ou oxadiazole .
Applications de la recherche scientifique
5-(Azépan-4-yl)-3-isopropyl-1,2,4-oxadiazole présente plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 5-(Azépan-4-yl)-3-isopropyl-1,2,4-oxadiazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Azepan-4-yl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(Azépan-4-yl)-3-isobutyl-1,2,4-oxadiazole
- 5-(Azépan-4-yl)-1H-indole
- 2-(Azépan-4-yl(propyl)amino)éthan-1-ol
Unicité
5-(Azépan-4-yl)-3-isopropyl-1,2,4-oxadiazole est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines .
Propriétés
Formule moléculaire |
C11H19N3O |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
5-(azepan-4-yl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H19N3O/c1-8(2)10-13-11(15-14-10)9-4-3-6-12-7-5-9/h8-9,12H,3-7H2,1-2H3 |
Clé InChI |
DHRNPOAZRADQQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC(=N1)C2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)
![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)

